molecular formula C19H18N2O3S B11347787 2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11347787
M. Wt: 354.4 g/mol
InChI Key: PUGIXJQCYSEGQS-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps. One common route starts with the preparation of 2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then coupled with 2-phenyl-1,3-thiazole-4-carboxaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and phenoxy group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
  • 2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propionamide
  • 2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butyramide

Uniqueness

2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenoxy group provides unique electronic properties, while the thiazole ring enhances its binding affinity to biological targets.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C19H18N2O3S/c1-23-16-9-5-6-10-17(16)24-12-18(22)20-11-15-13-25-19(21-15)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,22)

InChI Key

PUGIXJQCYSEGQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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